Home > Products > Screening Compounds P138424 > 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride - 903558-72-5

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Catalog Number: EVT-3568124
CAS Number: 903558-72-5
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a substituted 1,3-dihydro-2-oxo-1H-benzimidazol-2-one, a class of compounds explored for their potential in treating Alzheimer's disease. [] This compound has been researched for its potential interactions with cholinesterases (ChE) and serotonin receptors (5-HTR). [] While its specific source and classification beyond its chemical structure are not mentioned in the provided papers, its role in scientific research primarily revolves around its potential as a building block for synthesizing new heterocycles and investigating its interactions with biological targets like ChE and 5-HTR.

Synthesis Analysis

The synthesis of 3-aminomethyl-1,3-dihydro-5-(2′-fluorophenyl)-2H,4-benzodiazepin-2-one, closely related to 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one, is described in a study. [] The process involves a two-step synthesis starting from Nα-Cbz-β-methylaspartate, involving the preparation of 3(S)-azidocarbonylmethyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one and subjecting it to Curtius rearrangement. [] While the specific synthesis of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is not detailed in the provided papers, its synthesis likely involves similar approaches, focusing on modifying the benzimidazole core and introducing the aminomethyl substituent.

Applications
  • Potential Therapeutic Effects: 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has been investigated for its potential therapeutic effects related to Alzheimer's disease. [] Its interaction with cholinesterases and serotonin receptors suggests possible modulation of neurotransmitter levels or signaling pathways, contributing to potential therapeutic benefits. []

N-[2-(diethylamino)ethyl]-2-oxo-3-(tert-butyl)-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride (Compound 13)

Compound Description: This compound is a benzimidazole–carboxamide derivative investigated for its potential as a multifunctional agent for Alzheimer's disease. It exhibited moderate anticholinesterase activity in vitro. Molecular modeling studies revealed its effective binding to 5-HT4 and 5-HT7 serotonin receptors.

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-3-piperidinyl]-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride (Compound A)

Compound Description: Compound A is a potent and selective inhibitor of IκB kinase-β (IKK-β). It exhibited neuroprotective effects against lipopolysaccharide-induced neurotoxicity in a Parkinson's disease model by inhibiting microglial activation and suppressing the production of reactive oxygen species.

Relevance: While Compound A does not share the benzimidazol-2-one core structure, it is mentioned in the context of neuroprotection via IKK-β inhibition. This mechanism is relevant to the potential applications of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, as the benzimidazole scaffold is known to interact with various kinases. Exploring the IKK-β inhibitory activity of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride could be valuable.

1,3-dihydro-1-(-((4-mentyl-4H,6H-pyrrolo(1,2-a)(4,1)-benzoxazepin-4-yl)methyl)-4-peperidinyl)-2H-benzimi dazol-2-one

Compound Description: This compound is a calmodulin antagonist investigated for its role in regulating lipopolysaccharide-induced cytokine gene expression in murine peritoneal macrophages. It exhibited a characteristic modulation of cytokine mRNA levels, suppressing IL-1 beta mRNA and increasing IP-10 mRNA.

7-[2-(cyclopropyl-methoxy)-6-hydroxyphenyl]-5-[(3S)-3-piperidinyl]-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride (CHPD)

Compound Description: CHPD is a novel IKK inhibitor investigated for its anti-inflammatory effects in rheumatoid arthritis. It significantly reduced the production of inflammatory cytokines (IL-6 and IL-8) from rheumatoid synovial fibroblasts and inhibited the DNA binding of NF-κB to the il-8 promoter.

Relevance: Although CHPD does not share the benzimidazol-2-one core, it is relevant due to its potent inhibition of IKK. This connection highlights the potential anti-inflammatory properties of compounds targeting IKK, suggesting that investigating the anti-inflammatory potential of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride could be worthwhile.

7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-[2H]- 1,4-benzodiazepin-2-one (Flurazepam)

Compound Description: Flurazepam is a benzodiazepine drug metabolized rapidly in humans and dogs. It undergoes biotransformation primarily through alterations in the N1-diethylaminoethyl moiety. Its primary metabolite in dogs is the N-1-acetic acid analog, whereas the N1-ethanol analog predominates in humans.

Relevance: Flurazepam is mentioned in the context of spectroscopic studies utilizing Fourier transform Raman and IR techniques. This technique might be applied to investigate the structural properties of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride. Additionally, both Flurazepam and 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride are hydrochloride salts, highlighting the importance of salt forms in drug development.

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-[2H]-1,4-benzodiazepin-2-one (Desalkylflurazepam)

Compound Description: Desalkylflurazepam is a structural analog of flurazepam, lacking the (diethylamino)ethyl group at position 1 of the diazepine ring. Its spectroscopic analysis was used to identify vibrations associated with the (diethylamino)ethyl group in flurazepam.

Relevance: Desalkylflurazepam is included because its spectroscopic data was compared to that of flurazepam. This comparative approach, using a structurally similar compound lacking a specific substituent, could be applied to analyze the vibrational characteristics of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride and its potential derivatives.

5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate (Ziprasidone hydrochloride monohydrate)

Compound Description: Ziprasidone hydrochloride monohydrate is an atypical antipsychotic drug that is not structurally related to phenothiazines or butyrophenones. [, , ] It is available in both capsule and intramuscular injection formulations. [, ] The monohydrate form exhibits improved stability for formulation purposes.

Relevance: Ziprasidone hydrochloride monohydrate is mentioned in the context of synthetic processes, highlighting its pharmaceutical significance. [, , , ] While not directly sharing the benzimidazole core structure, this compound emphasizes the importance of optimizing synthetic pathways and formulating stable drug forms, which is relevant to the development of 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride as a potential drug candidate.

Properties

CAS Number

903558-72-5

Product Name

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

IUPAC Name

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one;hydrochloride

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

InChI

InChI=1S/C8H9N3O.ClH/c9-4-5-1-2-6-7(3-5)11-8(12)10-6;/h1-3H,4,9H2,(H2,10,11,12);1H

InChI Key

NQLRPHFCKRGDGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CN)NC(=O)N2.Cl

Solubility

>29.9 [ug/mL]

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=O)N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.